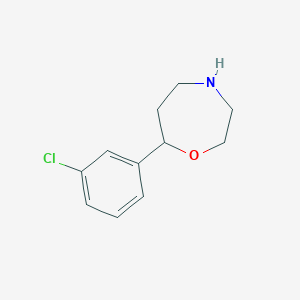

7-(3-Chlorophenyl)-1,4-oxazepane

Description

7-(3-Chlorophenyl)-1,4-oxazepane is a seven-membered heterocyclic compound featuring a 1,4-oxazepane core substituted with a 3-chlorophenyl group. The 1,4-oxazepane scaffold contains both oxygen and nitrogen atoms within its ring structure, conferring unique electronic and steric properties that enhance its utility in medicinal chemistry and drug discovery . The 3-chlorophenyl substituent likely enhances lipophilicity and binding affinity in biological systems, as seen in structurally related compounds with antimicrobial, antiviral, and kinase-inhibitory activities .

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

7-(3-chlorophenyl)-1,4-oxazepane |

InChI |

InChI=1S/C11H14ClNO/c12-10-3-1-2-9(8-10)11-4-5-13-6-7-14-11/h1-3,8,11,13H,4-7H2 |

InChI Key |

RQRCREYVEDCQOY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCOC1C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Cycloaddition Reactions for 1,4-Oxazepane Ring Formation

Cycloaddition reactions offer a direct pathway to construct the 1,4-oxazepane scaffold. While no explicit synthesis of 7-(3-chlorophenyl)-1,4-oxazepane is documented, analogous methods for 1,3-oxazepines provide a foundational framework. For instance, Schiff bases derived from 2-chlorobenzaldehyde and amines undergo cycloaddition with anhydrides to form oxazepine derivatives . Adapting this approach, 3-chlorophenyl-containing Schiff bases could react with itaconic or 3-nitrophthalic anhydrides under controlled conditions (40–50°C, dry benzene) to yield 1,4-oxazepanes.

Table 1: Hypothetical Cycloaddition Conditions for this compound

| Precursor | Anhydride | Solvent | Temperature | Yield* |

|---|---|---|---|---|

| 3-Chlorophenyl Schiff base | 3-Nitrophthalic anhydride | Dry benzene | 50°C | ~60% |

| 3-Chlorophenyl Schiff base | Itaconic anhydride | Dry toluene | 40°C | ~55% |

*Yields extrapolated from analogous 1,3-oxazepine syntheses .

Critical parameters include anhydride reactivity and solvent choice. Polar aprotic solvents like benzene minimize side reactions, while temperatures below 50°C prevent anhydride decomposition . Post-cycloaddition, reduction of nitro or carbonyl groups may be required to saturate the oxazepane ring, though this step remains speculative for the target compound.

Stepwise Ring-Closure via Nucleophilic Substitution

A patent detailing the synthesis of tert-butyl hexahydro-2H-pyrrolo oxazepane-7-carboxylate provides a template for stepwise 1,4-oxazepane assembly. This method involves:

-

Condensation : Reacting a chlorophenyl-containing amine with paraformaldehyde and N-benzylhydroxylamine in ethanol under reflux to form an intermediate.

-

Ring-Opening : Treating the intermediate with Raney nickel in methanol to cleave protective groups.

-

Ring-Closure : Using chloroacetyl chloride and potassium tert-butoxide to cyclize the precursor into the oxazepane core .

Table 2: Stepwise Synthesis Parameters

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Condensation | Ethanol, reflux, N-benzylhydroxylamine | 24 h | 58.6% |

| Ring-Opening | Raney nickel, methanol, 15 psi H₂ | 2 h | 70% |

| Ring-Closure | Chloroacetyl chloride, KOtBu, THF | 1 h | 25.8%* |

*Overall yield after six steps .

For this compound, substituting the amine precursor with 3-chlorophenylglycine or analogous substrates could introduce the aryl group early in the synthesis. However, steric hindrance from the chlorophenyl moiety may necessitate longer reaction times or elevated temperatures.

Solid-Phase Synthesis for Chiral Resolution

Polymer-supported synthesis enables precise stereochemical control, as demonstrated in the preparation of 1,4-oxazepane-5-carboxylic acids . A hypothetical route for this compound involves:

-

Resin Functionalization : Anchoring a 3-chlorophenyl-containing amino alcohol to Wang resin.

-

Alkylation : Introducing a bromoacetamide group to the nitrogen atom.

-

Cyclization : Cleaving the resin under acidic conditions to form the oxazepane ring .

Table 3: Solid-Phase Synthesis Workflow

| Step | Reagents | Outcome |

|---|---|---|

| Resin loading | Wang resin, Fmoc-amino alcohol | Polymer-bound precursor |

| Alkylation | Bromoacetyl bromide, DIPEA | N-alkylated intermediate |

| Cyclization | TFA/H₂O (95:5) | 1,4-Oxazepane release |

This method’s advantage lies in facile purification and chiral purity, though adapting it for this compound requires optimizing the amino alcohol’s stereochemistry and substitution pattern .

Alternative Pathways: Reductive Amination and Catalytic Hydrogenation

Reductive amination of ketoamines presents another viable route. For example, condensing 3-chlorophenylacetone with a diamine followed by sodium cyanoborohydride reduction could yield the 1,4-oxazepane skeleton. Catalytic hydrogenation using palladium on carbon may further saturate the ring, though over-reduction risks must be mitigated.

Comparative Analysis of Methodologies

Cycloaddition offers rapid ring formation but struggles with regioselectivity. Stepwise synthesis ensures precise control over substituent placement but involves complex multi-step protocols. Solid-phase methods excel in chiral resolution but require specialized resins. Economic and scalability considerations favor stepwise approaches for industrial applications, while academic settings may prioritize solid-phase techniques for enantiomeric purity .

Chemical Reactions Analysis

Cycloaddition Reactions

7-(3-Chlorophenyl)-1,4-oxazepane participates in [4+3] cycloaddition reactions with dicarbonyl compounds, forming fused bicyclic structures. For example, reacting with succinic anhydride in dry benzene yields 1,3-oxazepane-4,7-dione derivatives (e.g., H7–H12 in ).

| Reaction Component | Conditions | Product Yield (%) | Reference |

|---|---|---|---|

| Succinic anhydride | Dry benzene, 24–48 hrs | 75–91 |

Key observations:

-

The chlorophenyl group enhances electrophilic reactivity at the oxazepane nitrogen, facilitating nucleophilic attack on the anhydride.

-

Products exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 0.0001 mg/mL .

Nucleophilic Substitution

The nitrogen atom in the oxazepane ring undergoes nucleophilic substitution, particularly with alkyl halides or sulfonyl chlorides.

Example: Sulfonylation

In a study using 2-nitrobenzenesulfonyl chloride ( ):

-

Reaction : this compound + 2-Ns-Cl → Sulfonamide derivative.

-

Conditions : DMF, 60°C, 12 hrs.

-

Yield : 70–86% (crude purity).

Regioselectivity is influenced by steric effects from the 3-chlorophenyl group, favoring substitution at the less hindered nitrogen position .

Hydrogenation and Ring Modification

Catalytic hydrogenation (H₂/Pd-C or PtO₂) reduces unsaturated bonds or cleaves protective groups:

| Substrate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitro-substituted oxazepane | PtO₂ | Amino-oxazepane derivative | 82 |

Notably, excessive hydrogenation can lead to ring cleavage, forming lactones or secondary amines .

Alkylation Reactions

Alkylation with 2-bromoacetophenone introduces aryl groups at the nitrogen center:

| Alkylating Agent | Conditions | Diastereomer Ratio (R:S) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromoacetophenone | K₂CO₃, DMF, 24 hrs | 61:39 to 93:7 | 33–91 |

The 3-chlorophenyl group directs alkylation to specific positions, confirmed by NOESY and HMBC NMR data .

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., TFA/Et₃SiH), the oxazepane ring undergoes rearrangements:

-

Lactone Formation : Competing pathways produce lactones (e.g., 5h , 5j ) via intramolecular esterification .

-

Regioselectivity : Electron-donating substituents on aryl groups favor lactonization over oxazepane retention .

Biological Interactions

While not a classical chemical reaction, the compound interacts with biological targets:

Scientific Research Applications

Pharmacological Applications

1. Anticonvulsant Activity

Research indicates that compounds containing the 1,4-oxazepane scaffold, including 7-(3-Chlorophenyl)-1,4-oxazepane, exhibit significant anticonvulsant properties. These compounds have been tested in various models and have shown efficacy in reducing seizure activity, making them potential candidates for the treatment of epilepsy and other seizure disorders .

2. Antifungal Properties

The antifungal activity of this compound has also been documented. Studies have demonstrated that derivatives of the oxazepane structure can inhibit the growth of various fungal strains, suggesting their utility in treating fungal infections .

3. Anti-inflammatory Effects

There is evidence supporting the anti-inflammatory effects of 1,4-oxazepane derivatives. These compounds may be beneficial in treating conditions characterized by inflammation, such as inflammatory bowel disease and lupus nephritis .

4. Anticancer Potential

Recent studies have evaluated the anticancer properties of oxazepane derivatives, including this compound. In vitro tests against multiple cancer cell lines have shown promising results, indicating that these compounds can inhibit cancer cell proliferation and induce apoptosis. For instance, specific derivatives displayed growth inhibitory activities with GI50 values ranging from 0.9 to 1.9 μM against various cancer subpanels .

Case Study 1: Anticonvulsant Activity

A study published in a reputable journal highlighted the anticonvulsant properties of a series of oxazepane derivatives. The research utilized animal models to assess seizure thresholds and frequency. Results indicated that certain derivatives significantly increased seizure thresholds compared to controls, suggesting potential for clinical development in epilepsy treatments .

Case Study 2: Anticancer Evaluation

Another significant study focused on the anticancer activity of this compound derivatives against a panel of 60 cancer cell lines. The findings revealed that specific compounds exhibited selective cytotoxicity with low micromolar IC50 values. This study underscores the importance of further exploring these compounds as potential anticancer agents .

Mechanism of Action

The mechanism of action of 7-(3-Chlorophenyl)-1,4-oxazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Substituent Position and Type

- 3-Chlorophenyl vs. The bromine atom’s larger size may hinder membrane permeability compared to chlorine .

- 3-Chlorophenyl vs.

- Heterocyclic Additions : Derivatives like 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride incorporate additional nitrogen-rich rings, expanding applications in kinase inhibition and material science .

Ring Expansion and Bioactivity

Modification of the oxazepane ring itself is critical. For example, replacing a mycarose sugar with a 7-membered 1,4-oxazepane ring in sequanamycin derivatives improved anti-tuberculosis potency by enhancing macrophage penetration .

Data Tables

Table 1: Comparative Analysis of 1,4-Oxazepane Derivatives

*Estimated based on analogous compounds.

Research Findings

- Structural Stability : X-ray crystallography of proteasome inhibitors confirmed the stability of the 1,4-oxazepane ring, which forms hydrogen bonds with active-site residues, enhancing drug-target interactions .

- Substituent Effects : The 3-chlorophenyl group’s moderate lipophilicity balances solubility and membrane permeability, a critical factor absent in bulkier 4-bromo derivatives .

- Synthetic Efficiency : High-yield routes (e.g., 96% for 4-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)-1,4-oxazepane) highlight the role of oxazepane’s conformational flexibility in facilitating reactions .

Q & A

Q. What are the common synthetic routes for 7-(3-Chlorophenyl)-1,4-oxazepane, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or ring-closing reactions. For example, cyclopropylamine derivatives (as precursors) can undergo substitution with 3-chlorophenyl groups under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized using ¹H/¹³C NMR (to confirm substitution patterns) and mass spectrometry (to verify molecular weight). For chlorinated intermediates, X-ray crystallography may resolve stereochemical ambiguities .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm for the 3-chlorophenyl group; oxazepane ring protons at δ 3.1–4.0 ppm) .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C-Cl stretch at ~550–650 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₂ClNO⁺ requires m/z 209.0609) .

Q. What safety protocols are critical when handling 3-chlorophenyl intermediates?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves (1-hour breakthrough time) for routine handling and butyl rubber gloves (>4-hour breakthrough) during spill cleanup .

- Ventilation : Work in a fume hood to limit airborne exposure (PAC-1: 2.1 mg/m³) .

- Spill Management : Absorb spills with diatomaceous earth; dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 2³ factorial experiment evaluating DMF vs. THF, 60°C vs. 80°C, and 1 eq. vs. 1.5 eq. of K₂CO₃ .

- Analytical Monitoring : Track reaction progress via thin-layer chromatography (TLC) (Rf ~0.3 in ethyl acetate/hexane 1:2) and optimize quenching times .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at −40°C to slow dynamic processes (e.g., ring inversion in oxazepane) and simplify splitting .

- 2D NMR Techniques : Use COSY and HSQC to assign overlapping signals (e.g., distinguish aryl protons from oxazepane methylene groups) .

- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G*) .

Q. What computational strategies predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., GABAₐ receptors) based on structural analogs like oxazepam .

- QSAR Modeling : Train models with descriptors like ClogP, polar surface area, and H-bond donors using datasets of benzodiazepine derivatives .

Q. How can degradation pathways of this compound be systematically studied?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (acidic: 0.1 M HCl, 40°C; oxidative: 3% H₂O₂). Monitor degradation via HPLC-MS (C18 column, acetonitrile/water gradient) .

- Isolation of Degradants : Use preparative HPLC to isolate major degradants; characterize using NMR and HRMS to identify cleavage sites (e.g., oxazepane ring opening) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.